molecular formula C6H4Br2N2O B15247296 2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone CAS No. 1254170-90-5

2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone

Cat. No.: B15247296
CAS No.: 1254170-90-5
M. Wt: 279.92 g/mol
InChI Key: UHAOCCTXXHDIIS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of ethanone and pyrimidine, characterized by the presence of two bromine atoms attached to the ethanone and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone typically involves the bromination of 1-(2-pyrimidinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atoms are introduced into the pyrimidine and ethanone rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)ethanone: A similar compound with a pyridine ring instead of a pyrimidine ring.

    2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: A derivative with a methoxy group on the phenyl ring.

    2-Bromo-1-(3-chloro-2-thienyl)ethanone: A compound with a thienyl ring and a chlorine atom.

Uniqueness

2-Bromo-1-(2-bromopyrimidin-5-yl)ethanone is unique due to its specific bromination pattern and the presence of the pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1254170-90-5

Molecular Formula

C6H4Br2N2O

Molecular Weight

279.92 g/mol

IUPAC Name

2-bromo-1-(2-bromopyrimidin-5-yl)ethanone

InChI

InChI=1S/C6H4Br2N2O/c7-1-5(11)4-2-9-6(8)10-3-4/h2-3H,1H2

InChI Key

UHAOCCTXXHDIIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)C(=O)CBr

Origin of Product

United States

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